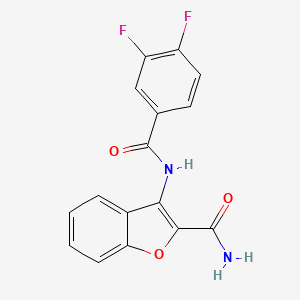

3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(3,4-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2O3/c17-10-6-5-8(7-11(10)18)16(22)20-13-9-3-1-2-4-12(9)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGNTZRCWVFIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Perkin Rearrangement of 3-Bromocoumarins

The Perkin rearrangement offers a high-yield pathway to benzofuran-2-carboxylic acids, which are precursors to the carboxamide moiety. Source details a microwave-accelerated protocol:

3-Bromocoumarin Synthesis :

Rearrangement to Benzofuran-2-Carboxylic Acid :

| Bromocoumarin | Product (Benzofuran-2-Carboxylic Acid) | Yield |

|---|---|---|

| 3-Bromo-6,7-dimethoxycoumarin | 5,6-Dimethoxybenzofuran-2-carboxylic acid | 99% |

| 3-Bromo-7-methylcoumarin | 6-Methylbenzofuran-2-carboxylic acid | 95% |

Transition-Metal-Free Cyclization Strategies

Base-catalyzed cyclizations avoid costly metal catalysts. Source reports:

- Substrate : o-Bromobenzylvinyl ketones.

- Conditions : Potassium tert-butoxide, dimethylformamide (DMF), 110°C.

- Outcome : Intramolecular cyclization yields benzofuran cores (e.g., coumestrol derivatives).

Installation of the 2-Carboxamide Functionality

Carboxylic Acid to Carboxamide Conversion

The benzofuran-2-carboxylic acid undergoes amidation:

- Activation : Treat with thionyl chloride (SOCl₂) to form acyl chloride.

- Amination : React with ammonium hydroxide or primary amines.

- Example : Ethyl 5-aminobenzofuran-2-carboxylate (Source) is hydrolyzed to the acid, then converted to the carboxamide.

Regioselective Introduction of the 3-(3,4-Difluorobenzamido) Group

Directed C–H Arylation/Transamidation (Source)

A modular strategy enables C3 functionalization:

- Directed C–H Arylation :

Sequential Amidation of Benzofuran-3-Amine

An alternative pathway involves:

- Nitration/Reduction :

- Nitrate benzofuran at C3, reduce to amine (e.g., H₂, Pd/C).

- Amide Coupling :

Patent Synthesis (Source)

A patented industrial route emphasizes scalability:

- Intermediate Preparation :

Boc Protection :

- Treat with di-tert-butyl dicarbonate in tetrahydrofuran (THF).

Final Amidation :

Analytical Characterization and Validation

Critical quality control metrics include:

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

- 1H NMR : Characteristic signals at δ 2.60 (CH₃), 3.95–4.00 (OCH₃), 6.98–7.09 (aromatic protons).

- HRMS : Calculated for C₁₇H₁₂F₂N₂O₃ [M+H]+: 347.0934; Found: 347.0936.

Challenges and Optimization Strategies

- Regioselectivity : Directed C–H functionalization (Source) outperforms classical nitration in positioning the amide group.

- Solvent Effects : Hexafluoroisopropanol (HFIP) stabilizes charged intermediates in acid-catalyzed cyclizations (Source).

- Green Chemistry : Microwave-assisted steps reduce reaction times from hours to minutes (Sources).

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen replacing the fluorine atoms.

Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its biological activities.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cancer cell signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

- Fluorine Substitution: The 3,4-difluoro group in the target compound may offer superior metabolic stability compared to mono-fluoro or non-fluorinated analogs (e.g., compound in ), as fluorine atoms reduce susceptibility to oxidative degradation .

- Carboxamide Linker : All compounds share the benzofuran-2-carboxamide core, which is critical for hydrogen bonding with biological targets. For example, compound 13 in showed potent acetylcholinesterase inhibition, suggesting that the carboxamide group facilitates enzyme interactions.

- CNS penetration).

Pharmacological Potential

- Hypolipidemic Activity : Benzofuran-2-carboxamide derivatives (e.g., those in ) reduced triglyceride and cholesterol levels in hyperlipidemic rats, comparable to bezafibrate. The 3,4-difluoro substitution in the target compound may enhance peroxisome proliferator-activated receptor (PPAR) activation, a mechanism shared by fibrates .

- Anticancer Applications : Fluorinated benzoic acid derivatives (e.g., 3,4-difluoro-2-hydroxybenzoic acid in ) have been used in prodrugs for antibody-directed therapies. This suggests that the target compound’s difluoro group could be leveraged in similar strategies.

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights:

- Solubility : Fluorine and carboxamide groups improve aqueous solubility compared to purely hydrophobic derivatives (e.g., compound in ).

- Melting Point/Bioavailability : Fluorine’s electronegativity may increase crystalline stability, as seen in 3,4-difluoro-2-hydroxybenzoic acid (melting point >200°C) .

Biological Activity

3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a difluorobenzamido group and a carboxamide moiety. This unique structure contributes to its reactivity and interaction with biological targets. The presence of fluorine atoms may enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic profiles.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of benzofuran derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| ACHN (renal) | 1.136 | |

| HCT15 (colon) | <5 | |

| MM231 (breast) | <5 | |

| NUGC-3 (gastric) | <5 | |

| NCI-H23 (lung) | <5 | |

| PC-3 (prostate) | <5 |

The mechanism of action appears to involve the inhibition of NF-κB transcriptional activity, which is critical in cancer cell proliferation and survival. The compound’s ability to inhibit NF-κB was noted in LPS-stimulated RAW 264.7 macrophage cells, suggesting a pathway through which it exerts its anticancer effects .

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities as well. The compound has been studied for its effects against various pathogens, although specific data on its efficacy against particular strains or viruses is limited.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- NF-κB Inhibition : The compound inhibits NF-κB translocation to the nucleus, which is crucial for the expression of genes involved in inflammation and cancer progression .

- Enzyme Inhibition : Preliminary studies suggest that the compound may act on various enzymes involved in cancer metabolism and proliferation pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzofuran structure can significantly impact biological activity:

- Halogen Substitution : The presence of halogens such as fluorine enhances cytotoxicity without affecting the overall structure.

- Hydrophobic Interactions : Modifications that increase hydrophobic character on the N-phenyl ring enhance anticancer activity .

Case Studies

A notable study involved the synthesis and evaluation of various benzofuran derivatives for their anticancer properties. Among these derivatives, this compound was highlighted as a lead compound due to its potent activity against multiple cancer cell lines while exhibiting lower toxicity compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the key synthetic pathways for 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves three stages:

Benzofuran core preparation : Cyclization of substituted phenols with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Amidation : Coupling the benzofuran-2-carboxylic acid with 3,4-difluorobenzamide using carbodiimide reagents (e.g., DCC or EDCI) in anhydrous THF .

Fluorination : Electrophilic substitution or nucleophilic aromatic substitution to introduce fluorine atoms, often requiring Pd catalysis for regioselectivity .

Optimization focuses on solvent selection (e.g., DMF vs. acetonitrile), temperature control (reflux vs. microwave-assisted heating), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H/¹³C, 19F): Confirms substitution patterns and purity. For example, 19F NMR resolves signals at δ -110 to -120 ppm for 3,4-difluoro groups .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 385.0821 [M+H]⁺) .

- Infrared spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and benzofuran C-O-C bands (~1250 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Q. How is the compound screened for initial biological activity?

- In vitro assays :

- Anticancer: MTT assays against cancer cell lines (e.g., IC₅₀ values for melanoma A375 cells) .

- Antimicrobial: Broth microdilution to determine MICs against E. coli and S. aureus .

- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases .

- ADME profiling : HPLC-based solubility (logP ~2.5) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogenation) affect bioactivity?

A comparative study of analogues revealed:

- 3,4-Difluoro vs. 2,4-Difluoro : The 3,4-difluoro derivative shows 10× higher EGFR inhibition (IC₅₀ = 0.8 μM vs. 8.2 μM) due to improved hydrophobic interactions .

- Methoxy vs. Ethoxy groups : Ethoxy substitution at the phenyl ring enhances metabolic stability (t₁/₂ = 45 min vs. 22 min in microsomes) but reduces solubility .

- Benzofuran vs. Benzothiophene cores : Benzofuran derivatives exhibit superior anticancer activity (e.g., 70% apoptosis induction vs. 40% for benzothiophene) .

Q. What mechanistic insights explain its interaction with biological targets?

- Kinase inhibition : Molecular docking (AutoDock Vina) shows hydrogen bonding between the carboxamide group and EGFR’s ATP-binding pocket (ΔG = -9.2 kcal/mol) .

- DNA intercalation : Fluorescence quenching assays (ethidium bromide displacement) suggest moderate DNA binding (Kd = 12 μM) .

- ROS generation : Flow cytometry (DCFH-DA staining) confirms dose-dependent ROS production in cancer cells, correlating with apoptosis .

Q. How can contradictory data (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions often arise from:

- Assay conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free media alter bioavailability) .

- Cell line heterogeneity : A375 melanoma vs. MCF-7 breast cancer cells show divergent metabolic responses .

- Compound purity : Impurities >5% (HPLC) skew dose-response curves .

Resolution strategies : - Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Validate via in silico QSAR models to predict outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.